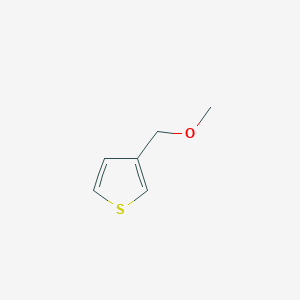
3-(Methoxymethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C6H8OS, and it is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene typically involves the bromination of thiophene, followed by a rearrangement and methoxylation process . One common method includes:
Bromination: Thiophene is treated with bromine to form 3-bromothiophene.
Rearrangement: The brominated product undergoes a rearrangement reaction.
Methoxylation: The rearranged product is then treated with methanol in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methoxylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-(Methoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Methoxythiophene
- 3-Methylthiophene
- 3,4-Dimethoxythiophene
Comparison: 3-(Methoxymethyl)thiophene is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This uniqueness makes it valuable in specific applications, such as organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C6H8OS |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C6H8OS/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
RCTIHQZIVLNKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















